4-(3-Amino-pyridin-2-yl)-benzoic acid
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Overview
Description
Scientific Research Applications
Crystallographic Studies
In crystallography, "4-(3-Amino-pyridin-2-yl)-benzoic acid" derivatives have been utilized to study hydrogen bonding patterns and molecular assembly. For example, Lemmerer and Bourne (2012) investigated the co-crystal of benzoic acid derivatives, revealing how hydrogen bonds form extended ribbons, offering insights into molecular packing and interaction mechanisms in crystalline materials (Lemmerer & Bourne, 2012).
Luminescent Materials
Derivatives of "4-(3-Amino-pyridin-2-yl)-benzoic acid" have been reported to possess aggregation-enhanced emission (AEE) properties, making them potential candidates for optoelectronic applications. Srivastava et al. (2017) synthesized pyridyl substituted benzamides that displayed luminescent properties in both solution and solid-state, suggesting their applicability in light-emitting devices (Srivastava et al., 2017).
Metal-Organic Frameworks (MOFs)
"4-(3-Amino-pyridin-2-yl)-benzoic acid" has been used in the construction of porous metal-organic frameworks (MOFs) with applications in gas separation and adsorption. Ma et al. (2020) developed an amino-decorated MOF that showed high selectivity for C2 hydrocarbons over CH4 and efficient iodine adsorption, demonstrating the compound's utility in environmental and energy storage applications (Ma et al., 2020).
Coordination Polymers and Photophysical Properties
The compound and its variants are integral in synthesizing lanthanide-based coordination polymers, which are studied for their unique photophysical properties. Sivakumar et al. (2011) explored these polymers assembled from derivatives of benzoic acids, showing potential for application in optical materials due to their luminescence efficiencies (Sivakumar et al., 2011).
Corrosion Inhibition
In the field of corrosion science, pyridine and benzoic acid derivatives have been evaluated for their effectiveness as corrosion inhibitors. El Hajjaji et al. (2018) studied these derivatives on mild steel, finding significant inhibition efficiencies, which could lead to their application in protective coatings (El Hajjaji et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(3-aminopyridin-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-10-2-1-7-14-11(10)8-3-5-9(6-4-8)12(15)16/h1-7H,13H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUXNNSVOYEEQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminopyridin-2-yl)benzoic acid |
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